molecular formula C18H22N8OS B11064847 N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11064847
M. Wt: 398.5 g/mol
InChI Key: WPGPBXDDZOUZPI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a cyclopentyl group, a tetrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling Reactions: The tetrazole and triazole intermediates are then coupled with a cyclopentylamine derivative under appropriate conditions to form the desired compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole or triazole rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole or triazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of a cyclopentyl group with both tetrazole and triazole rings, providing a unique scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C18H22N8OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-cyclopentyl-2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H22N8OS/c1-25-15(11-26-23-17(21-24-26)13-7-3-2-4-8-13)20-22-18(25)28-12-16(27)19-14-9-5-6-10-14/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,19,27)

InChI Key

WPGPBXDDZOUZPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCC2)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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